4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine
Description
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is a morpholine derivative featuring a sulfanyl methyl group substituted with a 4-methoxyphenyl moiety. The morpholine ring (C₄H₉NO) provides a heterocyclic scaffold common in medicinal chemistry due to its balanced solubility and metabolic stability.
Properties
CAS No. |
6631-81-8 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C12H17NO2S/c1-14-11-2-4-12(5-3-11)16-10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 |
InChI Key |
YRPQCDHPXRDKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine typically involves:
- Introduction of the 4-methoxyphenylthio group (sulfanyl group) onto a methylene linker.
- Coupling of this intermediate with morpholine to form the target compound.
Two main approaches are reported in the literature and patents for related sulfanyl-morpholine compounds:
- Nucleophilic substitution reactions where a halomethyl intermediate bearing the 4-methoxyphenylthio group reacts with morpholine.
- Organometallic reagent-based sulfinamide or sulfide synthesis , involving sulfur dioxide insertion and subsequent coupling with morpholine.
Specific Preparation Routes
Summary of Research Findings and Recommendations
- The organometallic reagent/DABSO method is a modern, efficient synthetic route offering high yields and scalability for sulfur-linked morpholine derivatives, including those with 4-methoxyphenyl substituents.
- The nucleophilic substitution of sulfonyl chlorides with morpholine is a reliable and well-established method, yielding pure products under mild conditions but requiring longer reaction times.
- Industrial methods emphasize safety and cost-effectiveness, favoring routes that avoid hazardous nitration or expensive catalysts.
- Purification is generally achieved by flash column chromatography, and characterization includes NMR, melting point, and HRMS to confirm product identity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-methoxy group distinguishes this compound from analogs with other substituents (e.g., nitro, chloro, or unsubstituted phenyl). Key comparisons include:
Key Observations :
Sulfur Oxidation State and Functional Group Impact
The sulfanyl (thioether) group (–S–) contrasts with sulfonyl (–SO₂–) or sulfinyl (–SO–) derivatives:
Key Observations :
Morpholine vs. Thiomorpholine Core
Replacing the morpholine oxygen with sulfur yields thiomorpholine , altering physicochemical properties:
Key Observations :
Biological Activity
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring substituted with a methoxyphenyl group and a sulfanyl methyl group. This unique configuration contributes to its biological activity.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.
- Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound range from 15.625 to 125 μM against reference strains and clinical isolates, indicating its potential as an effective antimicrobial agent .
- Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis pathways, leading to a subsequent decrease in nucleic acid and peptidoglycan production .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with promising results observed in various cancer cell lines.
- Efficacy : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cells, promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of glutathione homeostasis .
- Selectivity : Notably, the compound has shown selectivity towards certain cancer types, making it a candidate for further development in targeted cancer therapies .
Case Studies
- Antibacterial Efficacy : A study focused on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC comparable to traditional antibiotics, suggesting its utility in treating resistant infections .
- Anticancer Mechanism : Research indicated that the compound induces apoptosis in leukemia cell lines via ROS-mediated pathways. This finding highlights its potential role as an adjunct therapy in cancer treatment .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Methylmorpholine | Simple morpholine derivative | Moderate | Low |
| 4-(4-Methoxyphenyl)morpholine | Lacks sulfanyl group | Low | Moderate |
| This compound | Dual morpholine rings with methoxyphenyl and sulfanyl groups | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
